3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol
Description
3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol is a fluorinated alcohol characterized by a perfluorinated carbon chain with an iodine substituent at the third position and a hydroxyl (-OH) group at the terminal position. This compound belongs to a class of perfluoroalkyl iodides and alcohols, which are valued for their chemical stability, hydrophobicity, and applications in materials science, surfactants, and biomedical research.
Properties
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-3-iododecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F13IO/c11-5(12,3-4(24)1-2-25)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4,25H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBQGMQWGMDRPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895381 | |
| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16083-68-4 | |
| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism of Telomerization
Telomerization proceeds via a radical chain mechanism, where C₂F₅I acts as a telogen and C₂F₄ as a taxogen. The reaction generates iodoperfluoroalkanes of the structure C₂F₅(CF₂CF₂)ₙI, where n determines the chain length. For the target compound, n is optimized to yield C₇F₁₅CF₂CH₂CH₂I, a direct precursor. The selectivity for chain elongation is controlled by reaction temperature (typically 40–60°C) and initiators such as peroxides.
Ethylene Addition for Terminal Functionalization
Following telomerization, ethylene (C₂H₄) is introduced to append a hydroxyethyl group. The iodine-terminated perfluoroalkyl chain (C₇F₁₅CF₂I) reacts with ethylene under mild conditions (25–50°C) to form C₇F₁₅CF₂CH₂CH₂I. This intermediate retains iodine, which is critical for subsequent hydrolysis.
Hydrolysis of Iodoperfluoroalkanes to Fluorinated Alcohols
The final step involves hydrolyzing the iodinated intermediate (C₇F₁₅CF₂CH₂CH₂I) to yield this compound.
Alkaline Hydrolysis Conditions
Hydrolysis is performed using aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) at elevated temperatures (80–100°C). The reaction proceeds via nucleophilic substitution, where the iodide is replaced by a hydroxyl group:
Yields exceeding 90% are reported when using a 10–20% NaOH solution and reflux conditions.
Challenges in Hydrolysis
Competing elimination reactions can produce unsaturated byproducts (e.g., C₇F₁₅CF₂CH=CH₂). To suppress this, patents recommend using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) and maintaining a pH >12.
Purification Strategies for High-Purity Fluorinated Alcohols
Crude this compound often contains impurities such as perfluorooctanoic acid (PFOA) and residual iodoperfluoroalkanes. Thermal treatment and solvent extraction are employed for purification.
Thermal Degradation of Acid Impurities
Heating the crude product to 175–200°C in the presence of ethanolamine (1.5 wt%) and water (10 wt%) reduces PFOA levels from 311 mg/kg to <12 mg/kg. This process decomposes acidic impurities into volatile fluorocarbons, which are removed via distillation.
Solvent Extraction and Distillation
Post-thermal treatment, the product is extracted with dichloromethane or pentane to isolate the fluorinated alcohol from inorganic salts. Vacuum distillation (60°C at 1 Torr) further purifies the compound, achieving >99% purity.
Alternative Synthetic Routes and Modifications
Carbon-13 and Carbon-14 Labeling
For isotopic labeling, the iodoperfluoroalkane intermediate (C₇F₁₅CF₂CH₂CH₂I) is reacted with ¹³CO₂ or ¹⁴CO₂ under high pressure to form carboxylated derivatives. Subsequent reduction yields labeled this compound.
Functionalization for Polymer Applications
The hydroxyl group enables derivatization into (meth)acrylate monomers or polyurethanes. Reaction with methacryloyl chloride forms the corresponding methacrylate ester, which undergoes free-radical polymerization to yield fluorinated polymers.
Industrial-Scale Production and Optimization
Scalability of Telomerization
Industrial reactors utilize continuous-flow systems to maintain optimal temperatures (40–60°C) and prevent side reactions. A 400 mL stainless steel reactor achieves batch yields of 450 g with a perfluorooctanoic acid impurity level of <4 mg/kg.
Economic Considerations
Raw material costs dominate production expenses. Tetrafluoroethylene and pentafluoroethyl iodide account for 60–70% of the total cost, while purification steps (distillation, thermal treatment) contribute 20–25%.
Analytical Methods for Quality Control
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various fluorinated alcohols or hydrocarbons.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products:
Oxidation: Formation of fluorinated ketones or aldehydes.
Reduction: Formation of fluorinated alcohols or hydrocarbons.
Substitution: Formation of various substituted fluorinated compounds.
Scientific Research Applications
Material Science
Fluorinated Polymers and Coatings
3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol is utilized in the synthesis of fluorinated polymers that exhibit superior hydrophobic and oleophobic properties. These materials are essential for applications in protective coatings for electronics and textiles. The compound's ability to impart chemical resistance and durability makes it suitable for harsh environments .
Surface Modification
The compound is also employed in surface modification techniques to enhance the performance of materials used in microelectronics and biomedical devices. Its fluorinated structure contributes to low surface energy characteristics that can prevent biofouling and improve biocompatibility .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound serves as a valuable building block for the synthesis of novel pharmaceuticals. The presence of iodine enhances the biological activity of compounds by improving their metabolic stability and bioavailability. Research has indicated potential applications in developing antiviral and anticancer agents .
Imaging Agents
The compound's unique properties make it suitable for use as an imaging agent in medical diagnostics. Its high stability and resistance to degradation allow for prolonged visualization in imaging techniques such as MRI or PET scans .
Environmental Applications
Pollutant Removal
Due to its hydrophobic nature and chemical stability, this compound can be utilized in the removal of hydrophobic pollutants from water sources. This application is particularly relevant in the context of environmental remediation efforts aimed at cleaning contaminated sites .
Fluorinated Surfactants
As a surfactant component in formulations aimed at oil spill recovery or soil remediation processes, this compound can enhance the solubility of pollutants and facilitate their extraction from contaminated matrices .
Case Studies
Mechanism of Action
The mechanism of action of 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms impart hydrophobicity and chemical stability, while the iodine atom can participate in various chemical reactions. The compound can interact with biological membranes, altering their properties and potentially affecting cellular processes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol and related compounds:
¹ Inferred from analogs; ² Estimated based on perfluorodecanol derivatives.
Key Observations:
- Chain Length and Fluorination : Longer perfluoro chains (e.g., C14 in ) increase molecular weight and fluorine content, enhancing thermal stability but reducing solubility in polar solvents.
- Functional Groups: The presence of -OH (as in the target compound and ) introduces hydrogen bonding, affecting melting points and solubility. The diol (mp 63–64°C) demonstrates higher melting points due to dual -OH groups compared to mono-ol analogs.
- Iodine Position : Substitution at C2 () vs. C3 (target) may influence steric effects and reactivity in synthetic pathways.
Physicochemical Properties
³ Estimated from ; ⁴ Approximated based on alcohol analogs.
Key Findings:
- Density : Perfluoro compounds exhibit high density (e.g., 1.617 g/cm³ for ) due to fluorine's atomic mass.
- Acidity: The -OH group in perfluoro alcohols has a pKa ~13–14, similar to non-fluorinated alcohols, but enhanced electronegativity from fluorine may slightly increase acidity.
Research and Application Gaps
- Biomedical Potential: Fluorinated indoles () are explored for enzyme inhibition, while perfluoro alcohols (target, ) may serve as MRI contrast agents or drug delivery vehicles due to their lipid-repellent properties.
- Environmental Impact : Long perfluoro chains (e.g., C14 in ) raise concerns about bioaccumulation, necessitating studies on the target compound’s environmental persistence.
Biological Activity
3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol (CAS No. 16083-68-4) is a fluorinated alcohol with a complex structure that includes iodine and multiple fluorine atoms. Its unique chemical properties have garnered attention in various fields including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential applications.
- Molecular Formula : C10H8F13IO
- Molecular Weight : 518.05 g/mol
- Boiling Point : 247.7 ± 40.0 °C (predicted)
- Density : 1.840 ± 0.06 g/cm³ (predicted)
- pKa : 14.71 ± 0.10 (predicted)
Pharmacological Effects
Research into the pharmacological effects of this compound indicates potential applications in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that perfluorinated compounds exhibit antimicrobial properties. The presence of iodine may enhance this effect due to its known antiseptic properties.
- Endocrine Disruption : Some fluorinated compounds are known to disrupt endocrine functions. Investigations into this compound's impact on steroidogenesis in Leydig cells have shown that it may interfere with testosterone production by inhibiting key enzymes involved in steroid synthesis .
Toxicity Profiles
The toxicity of this compound has been assessed through various studies:
- Acute Toxicity : The compound has been classified under several hazard codes indicating potential acute toxicity through inhalation and ingestion routes .
- Chronic Effects : Long-term exposure studies are necessary to fully understand the chronic effects of this compound on human health and the environment.
Case Study 1: Endocrine Disruption in Leydig Cells
A study investigated the effects of fluorinated compounds on Leydig cell function. The results indicated that exposure to certain concentrations of this compound significantly inhibited the expression of genes related to steroidogenic enzymes such as CYP11A1 and HSD3B1. This inhibition led to decreased testosterone production in vitro .
Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of various perfluorinated compounds including this compound was evaluated against common bacterial strains. The results demonstrated a notable reduction in bacterial viability at specific concentrations of the compound .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-Iodo-1H,1H,2H,2H,3H,4H,4H-perfluorodecan-1-ol, and how can purity be ensured?
- Methodological Answer : Synthesis of perfluorinated iodinated alcohols typically involves fluorination of hydrocarbon precursors followed by iodination. For example, fluorotelomer alcohols (FTAs) are common intermediates, with iodination achieved via nucleophilic substitution using iodide sources under controlled conditions. Upstream precursors such as methacrylic acid derivatives (e.g., CAS 79-41-4) may serve as starting materials . Purification can involve fractional distillation or column chromatography, with purity verified via NMR (e.g., and spectra) and mass spectrometry .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : NMR to confirm fluorinated chain integrity and NMR to identify hydroxyl and iodinated positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns from iodine.
- Elemental Analysis : To validate C, H, F, and I ratios.
Cross-referencing with databases like PubChem (e.g., InChI key validation) ensures structural accuracy .
Q. What are the critical handling and storage protocols for this compound to prevent degradation?
- Methodological Answer : Store in inert, moisture-free environments (e.g., under argon) at –20°C to avoid hydrolysis of the C–I bond. Use fluoropolymer-coated containers to minimize adsorption. Safety protocols from analogous perfluorinated alcohols recommend PPE (gloves, goggles) and fume hoods during handling .
Advanced Research Questions
Q. How can contradictions in reported reactivity data (e.g., nucleophilic substitution rates) be systematically resolved?
- Methodological Answer : Employ factorial design experiments to isolate variables (e.g., solvent polarity, temperature, iodide concentration) that influence reactivity. For example, a 2 factorial design can identify interactions between fluorinated chain length and iodine’s leaving-group ability. Computational modeling (e.g., DFT calculations) may further clarify steric/electronic effects .
Q. What strategies optimize this compound’s use in membrane separation technologies?
- Methodological Answer : Perfluorinated alcohols are hydrophobic and chemically inert, making them suitable for fabricating fluoropolymer membranes. Evaluate membrane performance (e.g., flux, selectivity) using CRDC-classified methods like phase inversion or interfacial polymerization. Incorporate the compound into block copolymers to enhance mechanical stability .
Q. How can computational reaction path search methods accelerate the development of derivatives for catalytic applications?
- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways for synthesizing derivatives like sulfonic acids or phosphates. ICReDD’s approach integrates these predictions with high-throughput experimentation, reducing trial-and-error cycles. For example, reaction products with phosphorus oxide (PO) could be optimized via transition-state analysis .
Data Contradiction Analysis
Q. How should researchers address discrepancies in thermal stability data across studies?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under standardized conditions (heating rate, atmosphere) to compare degradation profiles. Conflicting data may arise from impurities or moisture content; thus, replicate experiments with rigorously purified samples. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .
Methodological Tables
| Experimental Design for Reactivity Studies |
|---|
| Variable |
| Solvent polarity |
| Temperature |
| Catalyst presence |
Reference: Factorial design principles applied to isolate key variables
| Analytical Techniques for Structural Validation |
|---|
| Technique |
| NMR |
| HRMS |
| Elemental Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
